Cas no 1913472-66-8 (6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine)

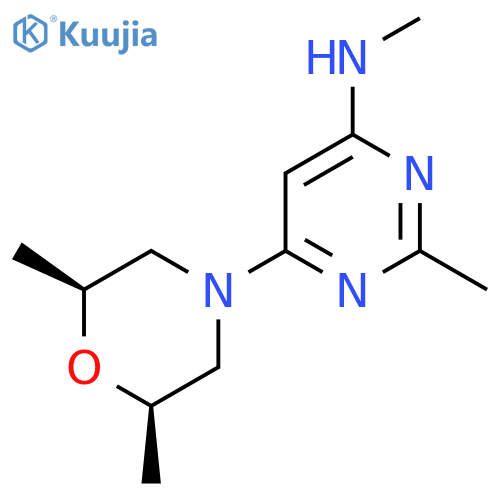

1913472-66-8 structure

商品名:6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine

CAS番号:1913472-66-8

MF:C12H20N4O

メガワット:236.313402175903

CID:5043457

6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine

- 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N,2-dimethylpyrimidin-4-amine

- 6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine

-

- インチ: 1S/C12H20N4O/c1-8-6-16(7-9(2)17-8)12-5-11(13-4)14-10(3)15-12/h5,8-9H,6-7H2,1-4H3,(H,13,14,15)/t8-,9+

- InChIKey: KZDNSHQZLXFOPK-DTORHVGOSA-N

- ほほえんだ: O1[C@@H](C)CN(C2C=C(NC)N=C(C)N=2)C[C@H]1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 241

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 50.3

6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-5023-5g |

6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine |

1913472-66-8 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| TRC | S267541-100mg |

6-((2s,6r)-2,6-dimethylmorpholino)-n,2-dimethylpyrimidin-4-amine |

1913472-66-8 | 100mg |

$ 95.00 | 2022-06-03 | ||

| TRC | S267541-1g |

6-((2s,6r)-2,6-dimethylmorpholino)-n,2-dimethylpyrimidin-4-amine |

1913472-66-8 | 1g |

$ 570.00 | 2022-06-03 | ||

| Life Chemicals | F1967-5023-2.5g |

6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine |

1913472-66-8 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| Life Chemicals | F1967-5023-0.25g |

6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine |

1913472-66-8 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| Life Chemicals | F1967-5023-10g |

6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine |

1913472-66-8 | 95%+ | 10g |

$2675.0 | 2023-09-06 | |

| Life Chemicals | F1967-5023-0.5g |

6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine |

1913472-66-8 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| TRC | S267541-500mg |

6-((2s,6r)-2,6-dimethylmorpholino)-n,2-dimethylpyrimidin-4-amine |

1913472-66-8 | 500mg |

$ 365.00 | 2022-06-03 | ||

| Life Chemicals | F1967-5023-1g |

6-((2S,6R)-2,6-dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine |

1913472-66-8 | 95%+ | 1g |

$580.0 | 2023-09-06 |

6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

1913472-66-8 (6-((2S,6R)-2,6-Dimethylmorpholino)-N,2-dimethylpyrimidin-4-amine) 関連製品

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量